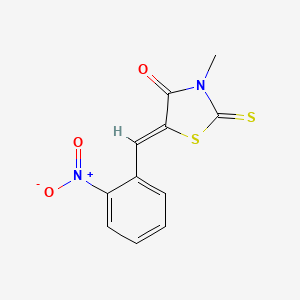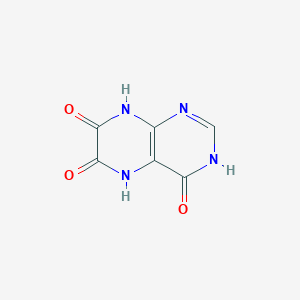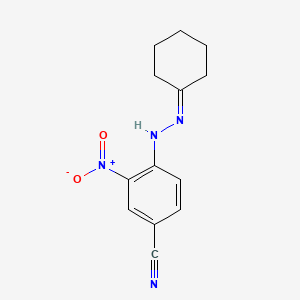![molecular formula C18H13ClN2O3S B10876415 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one](/img/structure/B10876415.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with chlorophenyl, oxoethyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(4-chlorophenyl)-2-oxoethyl bromide. This intermediate is then reacted with 6-hydroxy-5-phenylpyrimidin-4(3H)-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of significant interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets, such as enzymes or receptors.
Industry
In the materials science field, this compound could be used in the development of novel materials with specific properties, such as enhanced stability or reactivity. Its structural features may contribute to the design of advanced polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and oxoethyl groups suggests potential interactions with hydrophobic pockets or active sites in proteins, while the hydroxyl group could form hydrogen bonds, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-phenylpyrimidin-4(3H)-one: Lacks the hydroxyl group, potentially altering its reactivity and biological activity.
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one: Substitution of chlorine with bromine may affect its chemical properties and interactions.
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-methylpyrimidin-4(3H)-one: The presence of a methyl group instead of a phenyl group could influence its steric and electronic characteristics.
Uniqueness
The unique combination of functional groups in 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one provides a distinct profile of reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H13ClN2O3S |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-hydroxy-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-8-6-11(7-9-13)14(22)10-25-18-20-16(23)15(17(24)21-18)12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,21,23,24) |
Clave InChI |
XECBSBVQHSTAER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-dimethoxyphenyl)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876335.png)
![(4Z)-5-methyl-2-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876352.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10876358.png)


![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10876384.png)
![(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10876389.png)

![4-[({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide](/img/structure/B10876403.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10876408.png)
![[(3-Cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B10876409.png)

![2-[4-[(4-Butoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10876427.png)
